molecular formula C14H14N2O2 B2843103 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione CAS No. 105773-89-5

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione

Cat. No. B2843103
CAS RN: 105773-89-5
M. Wt: 242.278
InChI Key: HUWODKUYIUANIH-UHFFFAOYSA-N
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Description

The compound “2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules . In particular, isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents .


Synthesis Analysis

Isoindolines and their derivatives have been synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using this method .

Scientific Research Applications

Photophysical Properties and pH-Sensing Applications

One of the remarkable applications of derivatives of isoindoline, including similar structures to 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione, is in the development of novel chromophores and pH sensors. These compounds exhibit solid-state fluorescence emission and solvatochromism due to their twisted geometries and molecular conformations in various solvents. They also demonstrate significant potential as colorimetric pH sensors and logic gates due to their ability to be easily and reversibly protonated, causing dramatic color changes (Yan et al., 2017).

Corrosion Inhibition

Isoindoline derivatives have been studied for their efficacy as corrosion inhibitors. Research involving compounds structurally related to 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione found that they act as efficient corrosion inhibitors, particularly for mild steel in acidic conditions. These studies employ methods like electrochemical impedance spectroscopy and Tafel polarization to assess the inhibitory effects, showing increased efficiency with higher concentrations of the compounds (Chadli et al., 2017).

Antimicrobial Applications

Isoindoline-1,3-dione and its metal complexes, including those with dimethylaminomethyl groups, have been synthesized and shown to possess significant antimicrobial activity. These compounds and their metal complexes exhibit activity comparable to standard drugs, presenting a potential avenue for the development of new antimicrobial agents (Sabastiyan & Suvaikin, 2012).

Anticancer Activity

Compounds derived from isoindoline-1,3-dione, similar to the one , have demonstrated anticancer activity. For example, one study synthesized 2-(3-(Dimethylamino)propyl)isoindoline-1,3‑dione and its derivatives and found significant anticancer activity against human hepatoma cell lines. This points towards potential applications in cancer treatment and research (Reja et al., 2021).

Optoelectronic Applications

Isoindoline derivatives have been explored for their optoelectronic properties. Research involving compounds like 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione has focused on their photophysical, thermal properties, and fluorescence spectra in various solvents, suggesting applications in fields like organic light-emitting devices and sensors (Mane et al., 2019).

Safety And Hazards

While the specific safety and hazards of “2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione” are not explicitly mentioned in the search results, it is noted that there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds .

properties

IUPAC Name

2-[4-(dimethylamino)but-2-ynyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-15(2)9-5-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWODKUYIUANIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione

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